REACTION_CXSMILES
|
[C:1]1(C)C=CC=C[CH:2]=1.C(=O)(O)[O-].[Na+].[OH-].[K+].[C:15]([C:18]1[S:19][CH2:20][CH2:21][O:22][C:23]=1[CH3:24])([OH:17])=[O:16]>C1C=CC=CC=1>[CH3:24][C:23]1[O:22][CH2:21][CH2:20][S:19][C:18]=1[C:15]([O:17][CH2:1][CH3:2])=[O:16].[CH3:24][C:23]1[O:22][CH2:21][CH2:20][S:19][C:18]=1[C:15]([OH:17])=[O:16] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1SCCOC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the azeotropic removal of water
|
Type
|
CUSTOM
|
Details
|
was carried out under reduced pressure at about 65° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OCCSC1C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OCCSC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(C)C=CC=C[CH:2]=1.C(=O)(O)[O-].[Na+].[OH-].[K+].[C:15]([C:18]1[S:19][CH2:20][CH2:21][O:22][C:23]=1[CH3:24])([OH:17])=[O:16]>C1C=CC=CC=1>[CH3:24][C:23]1[O:22][CH2:21][CH2:20][S:19][C:18]=1[C:15]([O:17][CH2:1][CH3:2])=[O:16].[CH3:24][C:23]1[O:22][CH2:21][CH2:20][S:19][C:18]=1[C:15]([OH:17])=[O:16] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1SCCOC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the azeotropic removal of water
|
Type
|
CUSTOM
|
Details
|
was carried out under reduced pressure at about 65° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OCCSC1C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OCCSC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |